alpha,3-Dichloro-4-fluorobenzaldoxime

Description

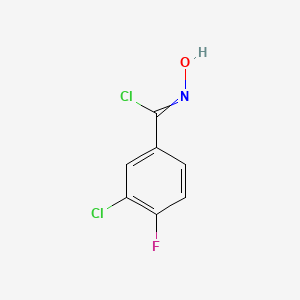

alpha,3-Dichloro-4-fluorobenzaldoxime is a halogen-substituted benzaldoxime derivative characterized by chlorine atoms at the alpha (adjacent to the aldoxime group) and 3-positions, along with a fluorine atom at the 4-position on the aromatic ring. The aldoxime functional group (-CH=N-OH) imparts unique reactivity, enabling applications in coordination chemistry, agrochemical synthesis, or pharmaceutical intermediates .

Properties

Molecular Formula |

C7H4Cl2FNO |

|---|---|

Molecular Weight |

208.01 g/mol |

IUPAC Name |

3-chloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H4Cl2FNO/c8-5-3-4(7(9)11-12)1-2-6(5)10/h1-3,12H |

InChI Key |

FVLURTWQQNWGQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy: Oxime Formation from Corresponding Aldehyde

The primary and most widely used method for preparing this compound involves the reaction of the corresponding aldehyde, alpha,3-Dichloro-4-fluorobenzaldehyde, with hydroxylamine. This classical oximation reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl group, followed by dehydration to form the oxime functional group (-CH=NOH).

Reaction:

$$

\text{Alpha,3-Dichloro-4-fluorobenzaldehyde} + \text{Hydroxylamine} \rightarrow \text{this compound} + H_2O

$$-

- Solvent: Water or aqueous ethanol

- pH: Mildly acidic to neutral (to facilitate oxime formation)

- Temperature: Ambient to reflux temperatures depending on solvent

- Reaction time: Several hours to overnight

This method is well-documented for synthesizing various substituted benzaldoximes, including halogenated derivatives such as chloro- and fluoro-substituted benzaldoximes.

Alternative Synthetic Routes: Reduction of Nitro Compounds

An alternative approach to oxime synthesis involves the controlled reduction of nitroaromatic compounds to oximes. This method can be applied if the corresponding nitro derivative, alpha,3-Dichloro-4-fluoronitrobenzene, is available.

Process:

Nitro group reduction under controlled conditions (avoiding over-reduction to amines) using reducing agents such as palladium catalysts, iron salts, or other selective reductants in the presence of hydroxylamine can yield the corresponding oxime.-

- Allows access to oximes when aldehydes are unstable or difficult to obtain

- Can be stereoselective when chiral nitroalkanes are used

-

- Requires careful control to prevent over-reduction

- May involve more complex reaction conditions

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: alpha,3-Dichloro-4-fluorobenzaldoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzaldoxime derivatives.

Scientific Research Applications

alpha,3-Dichloro-4-fluorobenzaldoxime has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,3-Dichloro-4-fluorobenzaldoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. The chlorine and fluorine substituents can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The compound’s closest analogs include halogenated benzaldoximes, benzaldehydes, and amidine derivatives.

Table 1: Structural and Functional Comparison of alpha,3-Dichloro-4-fluorobenzaldoxime and Analogs

Halogen Position and Type

- alpha,4-Dichlorobenzaldoxime (CAS 28123-63-9) : The absence of fluorine and presence of dual chlorines at alpha and 4-positions may reduce electronegativity compared to the target compound. This could lower its stability in polar solvents or alter its coordination behavior with metal ions .

- 3-Fluoro-5-(trifluoromethyl)benzaldehyde : The trifluoromethyl (-CF₃) group enhances lipophilicity and steric bulk, making it suitable for applications requiring hydrophobic interactions, such as polymer synthesis or fluorinated ligand design. Its aldehyde group is more reactive toward nucleophilic additions than aldoximes .

Functional Group Variations

- 3-Fluorobenzimidamide hydrochloride: The amidine group (-C(=NH)-NH₂) forms stable salts (e.g., hydrochlorides), enhancing solubility in aqueous media.

Research Implications and Limitations

While direct data on this compound’s properties are sparse, structural analogs suggest:

- Synthetic Challenges : The combination of α-Cl, 3-Cl, and 4-F may complicate regioselective synthesis, necessitating advanced halogenation techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for α,3-Dichloro-4-fluorobenzaldoxime, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves condensation of substituted benzaldehydes with hydroxylamine derivatives. For example, refluxing 3-chloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields the oxime. Reaction efficiency can be monitored via TLC or HPLC, with optimization focused on solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and stoichiometry (1:1.2 aldehyde:hydroxylamine ratio). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can structural characterization of α,3-Dichloro-4-fluorobenzaldoxime be performed to confirm regiochemistry and purity?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves regiochemistry and molecular conformation. Ensure crystal quality by slow evaporation from a solvent mixture (e.g., dichloromethane/hexane) .

- NMR spectroscopy : and NMR are critical for distinguishing between syn and anti oxime isomers. For instance, chemical shifts for fluorine at the para position typically appear at δ -110 to -115 ppm in CDCl₃ .

- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular mass (expected [M+H]⁺: ~208.5 Da) and detects halogen isotopic patterns (e.g., chlorine’s 3:1 / ratio) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of α,3-Dichloro-4-fluorobenzaldoxime in nucleophilic substitution reactions, and how do steric/electronic effects influence product distribution?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites of nucleophilic attack. Chlorine’s electron-withdrawing effect at the meta position increases electrophilicity at the para fluorine, favoring SNAr reactions.

- Kinetic studies : Monitor reaction progress under varying conditions (e.g., polar aprotic solvents like DMF) using UV-Vis spectroscopy. Compare activation energies for competing pathways (e.g., oxime tautomerization vs. halogen displacement) .

Q. How can researchers resolve contradictions in bioactivity data for α,3-Dichloro-4-fluorobenzaldoxime across different enzyme inhibition assays?

- Methodological Answer :

- Statistical reliability : Apply Krippendorff’s Alpha (α ≥ 0.80) to assess inter-rater agreement in bioassay data interpretation. For skewed datasets (e.g., high inhibition in one assay vs. low in another), normalize results using Z-scores or non-parametric tests .

- Assay variability control : Standardize protocols for enzyme sources (e.g., recombinant vs. native), substrate concentrations, and incubation times. For example, discrepancies in IC₅₀ values may arise from differences in bacterial vs. mammalian acetylcholinesterase isoforms .

Q. What strategies enable the use of α,3-Dichloro-4-fluorobenzaldoxime as a ligand in coordination chemistry, and how does its geometry affect metal complex stability?

- Methodological Answer :

- Coordination studies : Synthesize transition metal complexes (e.g., Cu(II), Ni(II)) by refluxing the oxime with metal salts in ethanol. Characterize via IR (shift in ν(N-O) from ~1630 cm⁻¹ to ~1590 cm⁻¹ upon coordination) and cyclic voltammetry (redox peaks for metal centers) .

- Thermodynamic stability : Use Job’s method (UV-Vis titration) to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio) and calculate stability constants (log β) via Hyperquad software .

Data Analysis and Validation

Q. How can researchers address variability in crystallographic data for α,3-Dichloro-4-fluorobenzaldoxime derivatives due to polymorphism or twinning?

- Methodological Answer :

- Twinning detection : Use PLATON’s TWINCHECK to identify twinning ratios. For SHELXL refinement, apply HKLF 5 format for twinned data and refine BASF parameters .

- Polymorph screening : Conduct solvent-mediated crystallization trials (e.g., 10 solvents, 3 temperatures) and analyze via PXRD. Match patterns to Cambridge Structural Database entries to identify known polymorphs .

Q. What computational tools are recommended for predicting the environmental fate or toxicity of α,3-Dichloro-4-fluorobenzaldoxime?

- Methodological Answer :

- QSAR modeling : Use EPA’s EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). For in-depth analysis, run molecular dynamics simulations (GROMACS) to study hydrolysis pathways in aqueous environments .

- PubChem data validation : Cross-reference experimental properties (e.g., logP, solubility) with PubChem entries (CID: 22116786) and DSSTox (DTXSID20442827) to identify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.